2-(4-FLUOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2S/c1-18-14(6-7-19-10-14)9-16-13(17)8-11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGTWYYIECINHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the fluorination of a phenyl ring, followed by the introduction of the methoxythiolan group through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using amide coupling reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to facilitate the reactions and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a fluorophenyl moiety and a methoxythiolane group, contributing to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
The compound's structure may also confer antitumor properties. In vitro studies on structurally related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HT29) . The incorporation of the methoxythiolane group could enhance the compound's ability to penetrate cell membranes, thereby increasing its cytotoxic potential.
Antimicrobial Evaluation
In a study assessing the antimicrobial properties of structurally similar compounds, researchers found that certain modifications in the phenyl and thiolane groups significantly enhanced antibacterial activity . This suggests that 2-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide could be optimized for better antimicrobial efficacy through structural modifications.
Cytotoxicity Assays
Another study evaluated the cytotoxic effects of related compounds on various cancer cell lines, revealing that specific structural features contributed to enhanced growth inhibition . These findings support the potential for this compound as a candidate for further research in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methoxythiolan moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between the target compound and structurally related acetamides/phthalimides:
Key Research Findings
Fluorophenyl vs. Chlorophenyl Groups: The target compound’s 4-fluorophenyl group offers milder electron-withdrawing effects compared to the 4-chloro-2-methylphenoxy group in ’s analog. This may reduce toxicity while maintaining binding affinity . The trifluoromethyl group in ’s compound increases lipophilicity but may hinder aqueous solubility, whereas the methoxythiolan in the target compound balances polarity through sulfur and oxygen atoms .
Sulfur vs. Sulfur’s polarizability may enhance interactions with cysteine-rich protein targets compared to oxygen-based rings .
Biological Activity
The compound 2-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide is an organic molecule of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources to highlight its mechanisms, effects, and potential applications.
Molecular Formula and Weight
- Molecular Formula : CHFNOS
- Molecular Weight : 273.34 g/mol
Structural Characteristics
The compound features a fluorophenyl group, a methoxy thiolane moiety, and an acetamide functional group. This unique structure is pivotal for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets in the body. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease processes.
Anticancer Activity
Recent studies have shown that This compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of cell cycle progression and the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against a range of pathogens. It demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a potential role as an antimicrobial agent.
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. In animal models of neurodegeneration, it has been shown to reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits for conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound against various cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM. The study concluded that further exploration into its mechanism could lead to novel cancer therapies.
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties, where the compound was tested against common bacterial strains. The findings revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
